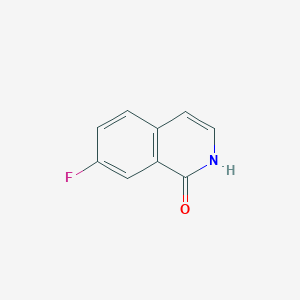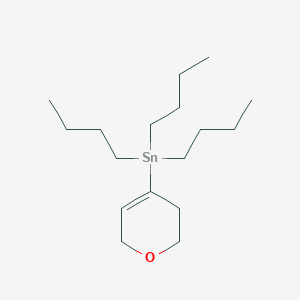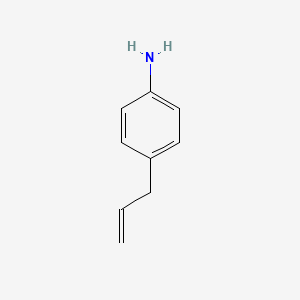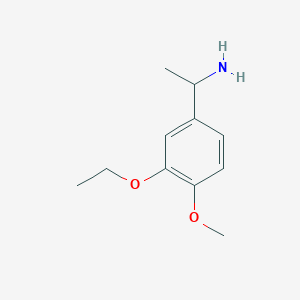
Ethyl 3-(cyclopentylamino)propanoate
概要
説明
Ethyl 3-(cyclopentylamino)propanoate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Electroreductive Radical Cyclization
Ethyl 3-(cyclopentylamino)propanoate is involved in electroreductive radical cyclization processes. This includes its use in the catalytic reduction of bromo esters, forming radical intermediates that undergo cyclization. Such processes are vital in organic synthesis and pharmaceutical research (Esteves et al., 2005).
2. Role in Pharmaceutical Compounds
It serves as a key component in the structure of certain pharmaceutical compounds. For example, it is part of the molecular structure of dabigatran etexilate tetrahydrate, a significant compound in medicinal chemistry (Liu et al., 2012).
3. Synthesis of Indole Derivatives
This compound is utilized in the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are essential in creating a variety of indole derivatives. Such derivatives have numerous applications in chemical research and drug development (Cucek & Verček, 2008).
4. Precursor for Quinoline Derivatives
This compound is explored as a precursor in synthesizing N-substituted quinoline derivatives. These derivatives are of interest in various chemical and pharmaceutical applications (Thakur et al., 2015).
5. Analytical and Physical Characterization
This compound is instrumental in the study of polymorphic forms of certain investigational pharmaceutical compounds. It is characterized using techniques like spectroscopy and diffractometry, aiding in understanding drug properties (Vogt et al., 2013).
6. Thermochemical Studies
In thermochemical studies, this compound is analyzed for its bond dissociation energies and reaction paths, particularly in the context of biofuel research. Such studies are crucial for understanding and improving biofuel efficiency (El‐Nahas et al., 2007).
7. Antimicrobial Agent and Imaging Agent
It has been tested as an antimicrobial agent and as a novel imaging agent. The compound's radiolabeled derivative shows potential in brain SPECT imaging, which could have significant implications in medical diagnostics (Abdel-Ghany et al., 2013).
8. Fluorescence Derivatization
This compound plays a role in fluorescence derivatization of amino acids, an important technique in biochemical and pharmaceutical research. The derivatives exhibit strong fluorescence, making them useful in various biological assays (Frade et al., 2007).
9. Inhibitor of Ethylene Action
It is used in the synthesis of an inhibitor of ethylene action, impacting various ethylene-mediated processes in plants. This is significant in agricultural research, particularly in enhancing the shelf-life of fruits and flowers (Goren et al., 2011).
10. Catalysis in Baeyer-Villiger Monooxygenases
The compound has been identified in the catalysis of Baeyer-Villiger monooxygenases, which are enzymes used in organic synthesis and are significant in pharmaceutical research (van Beek et al., 2014).
特性
IUPAC Name |
ethyl 3-(cyclopentylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-11-9-5-3-4-6-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGWSUSDGRDUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)
![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)
![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)







